Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate
Overview
Description
Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate: is an organic compound with the molecular formula C15H27NO4. It is commonly used in organic synthesis and pharmaceutical research. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protected amino group attached to a cyclohexyl ring, which is further connected to an ethyl acetate moiety. This structure makes it a valuable intermediate in the synthesis of various complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate typically involves the reaction of 2-[4-(Boc-amino)cyclohexyl]acetic acid with ethyl alcohol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through crystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods: For industrial-scale production, the synthesis of this compound follows a similar route but with optimized conditions to enhance yield and reduce production costs. The process involves the use of large-scale reactors and continuous flow systems to maintain consistent reaction conditions. The final product is obtained through a series of purification steps, including distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Hydrolysis: Typically carried out using aqueous sodium hydroxide or hydrochloric acid.
Reduction: Commonly performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Deprotection of the Boc group is achieved using trifluoroacetic acid or hydrochloric acid in an organic solvent.
Major Products Formed:
Hydrolysis: 2-[4-(Boc-amino)cyclohexyl]acetic acid.
Reduction: Ethyl 2-[4-(Boc-amino)cyclohexyl]ethanol.
Substitution: 2-[4-amino)cyclohexyl]acetic acid.
Scientific Research Applications
Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting neurological and psychiatric disorders.
Biological Research: It is employed in the study of enzyme mechanisms and protein-ligand interactions.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate primarily involves its role as an intermediate in chemical reactions. The Boc-protected amino group provides stability during synthetic transformations, allowing for selective reactions at other functional groups. Upon deprotection, the free amine can participate in various biochemical pathways, interacting with enzymes and receptors to exert its effects .
Comparison with Similar Compounds
- Ethyl 2-[4-(tert-butoxycarbonylamino)cyclohexyl]acetate
- Ethyl 2-[4-(tert-butoxycarbonyl)amino]cyclohexylacetate
- Ethyl 2-[4-(tert-butoxycarbonyl)amino]cyclohexylacetate
Uniqueness: Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate is unique due to its specific structural features, including the Boc-protected amino group and the ethyl acetate moiety. These features confer stability and reactivity, making it a valuable intermediate in various synthetic pathways. Its versatility in undergoing different chemical reactions and its applications in diverse fields further highlight its uniqueness .
Properties
IUPAC Name |
ethyl 2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO4/c1-5-19-13(17)10-11-6-8-12(9-7-11)16-14(18)20-15(2,3)4/h11-12H,5-10H2,1-4H3,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKBUJPUBSPCDGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCC(CC1)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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